Imidafenacin is classified as an antimuscarinic agent, specifically targeting muscarinic acetylcholine receptors. It is particularly effective in reducing the frequency of urination by inhibiting the contraction of the bladder's detrusor muscle. The compound was developed by Kyorin Pharmaceutical Co., Ltd., located in Tokyo, Japan .
The synthesis of imidafenacin has evolved through various methods, with notable advancements aimed at improving yield and efficiency.
Imidafenacin's molecular formula is , with a molecular weight of approximately 288.38 g/mol. The structure consists of:
The compound exhibits specific structural features that facilitate its interaction with muscarinic receptors, enhancing its efficacy as an antimuscarinic agent.
Imidafenacin participates in several chemical reactions during its synthesis:
These reactions are crucial for optimizing yield and ensuring the production of high-purity imidafenacin suitable for clinical use.
Imidafenacin functions primarily by antagonizing muscarinic acetylcholine receptors—specifically M1, M2, and M3 subtypes—with varying affinities:
By blocking these receptors, imidafenacin effectively reduces detrusor muscle contractions and urinary frequency .
Imidafenacin exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies for pharmaceutical applications.
Imidafenacin is primarily used in the treatment of overactive bladder syndrome (OAB). Its applications include:
The synthesis of imidafenacin (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide) employs strategic coupling reactions between diphenylmethane precursors and heterocyclic components. A primary route involves the nucleophilic substitution of 4-bromo-2,2-diphenylbutyramide with 2-methylimidazole under alkaline conditions. This reaction utilizes potassium hydroxide (KOH) as a base catalyst in polar aprotic solvents like dimethyl sulfoxide (DMSO), achieving yields of ~86% [4] [10]. Alternative pathways include:
Table 1: Synthetic Routes for Imidafenacin
Method | Key Reagents | Catalyst/Solvent | Yield (%) |
---|---|---|---|
Nucleophilic Substitution | 4-Bromo-2,2-diphenylbutyramide, 2-methylimidazole | KOH/DMSO | 86 |
Reductive Amination | 2,2-Diphenyl-4-oxobutanenitrile, methylamine | Pd/C, H₂ | 32 |
One-pot Cyclization | Glyoxal, ammonia, α-bromoketone | None/EtOH | 89 |
Critical process optimizations focus on controlling reaction temperature (60–80°C), stoichiometric ratios of imidazole precursors, and purification techniques to minimize impurities like unsubstituted byproducts [10].
SAR analyses reveal that imidafenacin’s antimuscarinic activity depends critically on three structural elements:
Modifications to the amide group also impact efficacy:
The 2-methyl group on the imidazole ring is pivotal for subtype selectivity and binding kinetics. Key functions include:
Table 2: Impact of 2-Methylimidazole Modifications on Binding
Modification | M3 Kb (nM) | M2 IC₅₀ (nM) | Bladder Selectivity Ratio |
---|---|---|---|
None (unsubstituted) | 2.8 | 18.5 | 6.6 |
2-Methyl | 0.32 | 4.13 | 12.9 |
4-Methyl | 1.2 | 9.8 | 8.2 |
2,4-Dimethyl | 0.9 | 7.4 | 8.2 |
Imidafenacin’s molecular design confers distinct advantages over classical anticholinergics:
Table 3: Comparative Molecular and Pharmacological Profiles
Parameter | Imidafenacin | Oxybutynin | Tolterodine | Solifenacin |
---|---|---|---|---|
Molecular Weight | 319.4 g/mol | 393.9 g/mol | 325.5 g/mol | 362.5 g/mol |
M3 Affinity (Kb, nM) | 0.32 | 0.74 | 2.5 | 1.2 |
M1/M3 Selectivity | 1:1 | 1:1 | 1:3 | 1:10 |
Bladder Salivary Gland Selectivity | 15:1 | 1.4:1 | 2.5:1 | 1.7:1 |
CNS Receptor Occupancy (%) | <10 | 30–40 | 15–20 | 10–15 |
Structural innovations in imidafenacin thus enable precision targeting of bladder M3 receptors with minimized off-organ effects, positioning it uniquely among diphenylmethane anticholinergics [3] [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0